

Application Notes and Protocols for Basic Blue 11 Staining in Microscopy

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Compound of Interest		
Compound Name:	Basic Blue 11	
Cat. No.:	B147731	Get Quote

Introduction

Basic Blue 11, also known as Victoria Blue R, is a synthetic triphenylmethane dye.[1] In microscopy, it is a versatile cationic stain with a strong affinity for acidic tissue components.[2] It is particularly valuable in histological applications for the demonstration of connective tissues, elastic fibers, fibrosis, and copper-associated proteins.[3][4] Its vibrant blue coloration provides excellent contrast for the visualization of these structures.[1] These application notes provide detailed protocols for the preparation and use of **Basic Blue 11** staining solutions for various microscopy applications.

Chemical and Physical Properties of Basic Blue 11

A summary of the key chemical and physical properties of **Basic Blue 11** is presented in the table below. This information is essential for the accurate preparation of staining solutions and for understanding the dye's behavior in different solvents.



Property	Value
Common Names	Basic Blue 11, Victoria Blue R, C.I. 44040
CAS Number	2185-86-6
Molecular Formula	C29H32ClN3
Molecular Weight	458.04 g/mol
Appearance	Dark blue to blue-gray crystalline powder
Solubility	Slightly soluble in cold water, soluble in hot water and ethanol, slightly soluble in DMSO and methanol.

(Data sourced from multiple references)

Protocols

I. Preparation of Basic Blue 11 Stock Solution (1% w/v in Ethanol)

This protocol describes the preparation of a 1% (w/v) stock solution of **Basic Blue 11** in ethanol. This concentrated solution can be stored for extended periods and diluted to prepare working solutions.

Materials:

- Basic Blue 11 dye powder
- 95% Ethanol
- 50 mL conical tube or glass bottle
- Magnetic stirrer and stir bar (optional)
- Weighing balance and weigh paper
- Spatula



Procedure:

- Weigh 0.5 g of Basic Blue 11 powder and transfer it to a 50 mL conical tube or glass bottle.
- Add 50 mL of 95% ethanol to the tube.
- Seal the container and mix thoroughly by vortexing or using a magnetic stirrer until the dye is completely dissolved. Gentle warming in a water bath may aid dissolution.
- Label the container clearly as "1% **Basic Blue 11** Stock Solution" with the preparation date.
- Store the stock solution in a tightly sealed container at room temperature, protected from light.

II. Preparation of Basic Blue 11 Working Staining Solution

This protocol outlines the dilution of the stock solution to create a working solution for general cell staining.

Materials:

- 1% **Basic Blue 11** Stock Solution
- · Distilled or deionized water
- Graduated cylinder
- · Staining bottle

Procedure:

- To prepare a 0.1% working solution, combine 10 mL of the 1% **Basic Blue 11** Stock Solution with 90 mL of distilled water.
- · Mix the solution thoroughly.

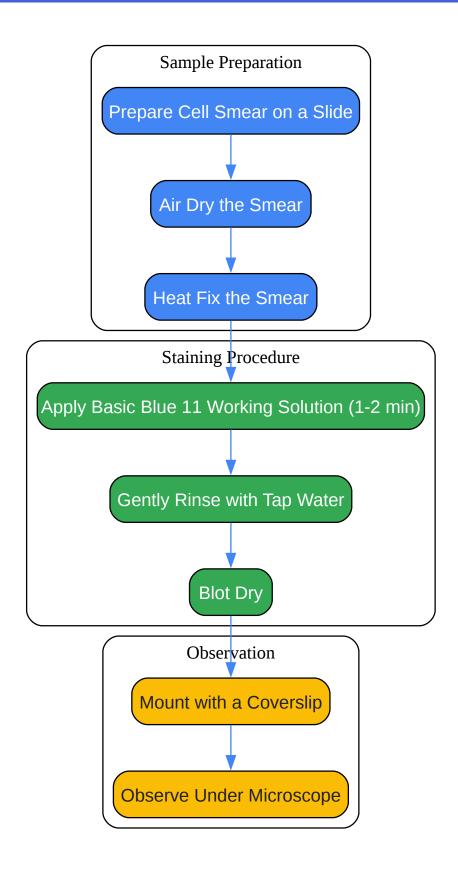


• This working solution is ready for use in general staining procedures. The concentration can be adjusted as needed for optimal staining of specific samples.

Experimental WorkflowsA. Basic Staining Protocol for Cell Smears

This protocol provides a general procedure for staining simple cell smears (e.g., cheek cells, bacteria).





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Workflow for basic cell smear staining.



B. Advanced Histological Staining for Elastic Fibers (Victoria Blue Method)

This is a more complex protocol for staining elastic fibers in paraffin-embedded tissue sections. [3][5]

Materials:

- Deparaffinized and hydrated tissue sections on slides
- Potassium Permanganate 1%, Aqueous
- Sulfuric Acid 1%, Aqueous
- Sodium Bisulfite 1%, Aqueous
- Victoria Blue Stain, Alcoholic (commercially available or prepared)
- 70% Ethyl Alcohol
- Nuclear Fast Red Stain (Kernechtrot) for counterstaining
- Graded alcohols and xylene for dehydration and clearing

Procedure:

- Oxidation: Treat slides with a freshly prepared mixture of 10 mL Potassium Permanganate
 1% and 10 mL Sulfuric Acid 1% in 40 mL distilled water for 5 minutes.[3]
- · Rinsing: Wash slides well in running tap water.
- Bleaching: Treat with Sodium Bisulfite 1% for 2 minutes or until sections are colorless.[3]
- Rinsing: Wash slides well in running tap water.
- Staining: Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours.[3]







- Differentiation: Differentiate in 70% ethyl alcohol for 1-3 minutes until the background is clear.[3]
- Rinsing: Wash slides well in running tap water.
- Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.[4]
- Washing: Wash in running tap water for 5 minutes.
- Dehydration and Mounting: Dehydrate through graded alcohols (95% and 100%), clear in xylene, and mount with a compatible mounting medium.[3]

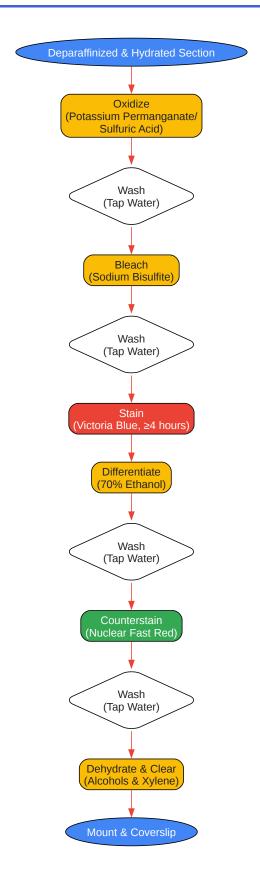
Expected Results:

• Elastic Fibers: Blue-black[5]

• Nuclei: Red[4]

• Cytoplasm: Pale pink/red





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Workflow for histological staining of elastic fibers.



Storage and Stability

- Powder: Basic Blue 11 powder is stable for many years when stored at room temperature in a dry, dark place.
- Stock Solutions: Alcoholic stock solutions are stable for months to a year when stored in a tightly sealed container at room temperature and protected from light. DMSO stock solutions can be stored at -20°C for one year or -80°C for two years.[6]
- Working Solutions: Aqueous working solutions should be prepared fresh for best results. If stored, they should be kept in a tightly sealed container at room temperature and used within a few weeks.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the dye powder and solutions.
- Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

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